molecular formula C15H16N2O2S B2660535 N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396812-37-5

N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2660535
CAS No.: 1396812-37-5
M. Wt: 288.37
InChI Key: DKEFBHYNEJITFR-UHFFFAOYSA-N
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Description

N,5-Dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a synthetic small molecule featuring an isoxazole core, a privileged scaffold in medicinal chemistry. This compound is presented for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses. The structure of this reagent, which incorporates a dicyclopropyl-substituted isoxazole linked to a thiophen-3-ylmethyl group via a carboxamide bridge, is designed for exploration in various biochemical contexts. Isoxazole derivatives are recognized for their diverse biological activities and are frequently investigated for their potential as therapeutic agents . These compounds have demonstrated a broad spectrum of biological activities in research, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates in drug discovery programs . The specific substitution pattern on this molecule suggests it may be of particular interest for studying structure-activity relationships (SAR) in the development of novel bioactive compounds. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening against various biological targets. Its mechanism of action is typically dependent on the specific biological system under investigation, but may involve interaction with enzymes or receptors, potentially leading to modulatory effects .

Properties

IUPAC Name

N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(13-7-14(19-16-13)11-1-2-11)17(12-3-4-12)8-10-5-6-20-9-10/h5-7,9,11-12H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEFBHYNEJITFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N(CC3=CSC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide involves several steps. One common method for synthesizing isoxazole derivatives is the copper (I)-catalyzed (3 + 2) cycloaddition reaction. This reaction involves the in situ generation of nitrile oxides and their subsequent reaction with terminal acetylenes . Another approach is the metal-free synthetic route, which employs various reagents and conditions to achieve the desired isoxazole structure . Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the isoxazole ring or the attached functional groups.

Scientific Research Applications

This compound has several scientific research applications due to its unique structure and biological activity. In chemistry, it can be used as a building block for synthesizing more complex molecules. . Additionally, its unique structure makes it a valuable tool for studying the mechanisms of action of isoxazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways in the body. Isoxazole derivatives are known to interact with various enzymes, receptors, and ion channels, leading to their diverse biological activities . The exact molecular targets and pathways involved in the action of this compound would depend on its specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional features of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide with similar isoxazole carboxamide derivatives:

Compound Name (Reference) 5-Position Substituent N-Substituent Key Functional Groups Biological Activity/Notes
Target Compound Dicyclopropyl Thiophen-3-ylmethyl Cyclopropane, thiophene Assumed mitochondrial or enzyme modulation*
5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide 3-Hydroxyphenyl 3,4,5-Trimethoxyphenyl Methoxy, hydroxyl mPTP inhibition (EC50 ~10 μM)
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide 4-Fluoro-3-hydroxyphenyl 5-Chloro-2-methylphenyl Halogens, hydroxyl Mitochondrial inhibitor (18% synthetic yield)
N-[4-(Dimethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide 5-Methyl 4-Dimethylaminophenyl Nitro, dimethylamino GABA transporter (GAT) inhibition (78% yield)
5-Methyl-4-nitro-N-(prop-2-yn-1-yl)isoxazole-3-carboxamide 4-Nitro, 5-methyl Propargyl Nitro, alkyne GPX4 inhibition (69% yield)

Key Observations

Substituent Impact on Activity :

  • Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance reactivity and target binding in enzyme inhibition.
  • Thiophene/cyclopropane in the target compound may improve membrane permeability and metabolic stability compared to hydroxyl/methoxy groups in .
  • N-Substituent diversity : The thiophen-3-ylmethyl group in the target compound offers a unique steric and electronic profile compared to aryl (e.g., trimethoxyphenyl in ) or propargyl () substituents.

Synthetic Methods :

  • The target compound likely follows a multi-step synthesis similar to (oxime formation, cyclization, and coupling) or (carbamoyl chloride coupling with amines).
  • Yields for analogs range from 18% () to 80% (), suggesting that steric bulk (e.g., dicyclopropyl) might reduce efficiency unless optimized.

Biological Targets :

  • Mitochondrial activity is common among analogs (e.g., mPTP inhibition in , CRC modulation in ).
  • The target compound’s lack of polar groups (e.g., hydroxyl) may shift its selectivity toward lipophilic targets like GPX4 or AChE .

Biological Activity

N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C11H10N2O2SC_{11}H_{10}N_{2}O_{2}S, with a molecular weight of approximately 234.279 g/mol. The compound features an isoxazole ring, a cyclopropyl group, and a thiophene moiety, which contribute to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : This can be achieved through a (3 + 2) cycloaddition reaction between hydroxyimoyl halides and dipolarophiles under mild basic conditions.
  • Introduction of the Cyclopropyl Group : A nucleophilic substitution reaction using cyclopropylamine is employed to introduce the cyclopropyl group.
  • Attachment of the Thiophen-3-ylmethyl Group : This step involves a coupling reaction with thiophen-3-ylmethyl bromide.

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

For instance, one study reported that related isoxazole derivatives inhibited the phosphorylation of STAT3, a critical pathway in cancer cell survival . This suggests that this compound may act similarly by targeting similar pathways.

Neuroprotective Effects

Another area of interest is the compound's potential neuroprotective effects. Preliminary research indicates that it may promote neuronal differentiation and enhance insulin expression in pancreatic β-cells. This could have implications for treating neurodegenerative diseases and diabetes.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key differences:

Compound NameStructural FeaturesBiological Activity
N-MethylisoxazolecarboxamideIsoxazole ring without cyclopropyl groupModerate antibacterial activity
5-(Thiophen-2-yl)isoxazolecarboxylic acidLacks cyclopropyl substituentAnti-inflammatory properties
N-CyclopropylisoxazolecarboxamideIsoxazole ring with cyclopropyl but no thiopheneLimited neurogenic effects

This compound stands out due to its unique combination of structural features that enhance its potential for inducing neuronal differentiation compared to other similar compounds.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets and pathways. Notably, it has been observed to activate ERK signaling pathways and promote histone acetylation in pancreatic β-cells. These actions are crucial for enhancing insulin expression and may also play a role in its anticancer effects.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropanation of the isoxazole core followed by amide coupling. For example:

Cyclopropane introduction : Use transition-metal catalysts (e.g., Pd or Cu) for cyclopropane ring formation under inert atmospheres to prevent oxidation .

Amide bond formation : React the isoxazole-3-carboxylic acid intermediate with thiophen-3-ylmethylamine via carbodiimide coupling (e.g., EDCl/HOBt) in DMF or dichloromethane .

  • Validation : Monitor reaction progress via TLC or HPLC. Confirm purity and structure using 1H NMR^{1}\text{H NMR} (e.g., δ 7.2–7.5 ppm for thiophene protons) and HRMS .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Use a combination of:

  • NMR : 1H NMR^{1}\text{H NMR} to identify proton environments (e.g., cyclopropyl CH2_2 at δ 0.8–1.2 ppm, thiophene protons at δ 6.8–7.5 ppm) .
  • IR : Confirm amide C=O stretching (~1650–1700 cm1^{-1}) and isoxazole ring vibrations (~1550 cm1^{-1}) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+^+ for C16_{16}H17_{17}N2_2O2_2S: 301.1015) .

Q. What preliminary biological assays are recommended for screening its activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified cyclopropyl groups (e.g., fluorinated cyclopropane) or thiophene substituents (e.g., 2-thienyl vs. 3-thienyl) to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the isoxazole with oxadiazole or thiadiazole cores to compare target affinity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like GSK-3β or mitochondrial pores .

Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. no effect)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., RAW 264.7 vs. THP-1) and stimulus (e.g., LPS concentration) across studies .
  • Orthogonal validation : Confirm anti-inflammatory activity via both protein-level (ELISA for IL-6) and gene-level (qPCR for NF-κB) assays .
  • Metabolic stability testing : Evaluate compound degradation in microsomal assays to rule out false negatives due to rapid metabolism .

Q. What advanced techniques are used to study its mitochondrial permeability transition pore (mtPTP) inhibition?

  • Methodological Answer :

  • Calcium retention capacity (CRC) assay : Isolate mouse liver mitochondria and measure Ca2+^{2+} uptake using Calcium Green-5N fluorescence .
  • Rhodamine 123 assay : Monitor mitochondrial membrane potential (ΔΨm) to distinguish mtPTP inhibition from protonophore effects .
  • In vivo validation : Use zebrafish models (e.g., collagen VI muscular dystrophy) to assess rescue of mitochondrial dysfunction .

Q. How to optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Formulate with cyclodextrins or PEGylated nanoparticles .
  • Metabolic profiling : Use liver microsomes (human/mouse) to identify major CYP450 isoforms involved in clearance .
  • BBB permeability : Conduct PAMPA-BBB assays; logP < 3 is ideal for CNS targeting .

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